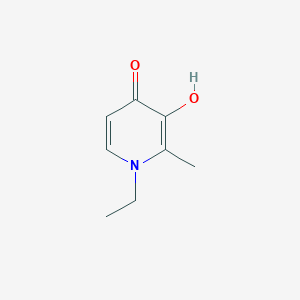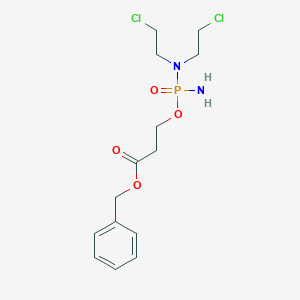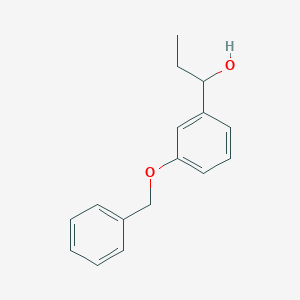
バニリルアルコール
概要
説明
4-ヒドロキシ-3-メトキシフェニルグリコール (HMPG) は、脳におけるノルエピネフリン分解の代謝産物です。 これは中枢神経系のノルアドレナリン作動性活性の指標であり、うつ病、慢性統合失調症、その他の神経疾患の研究に使用できます .
科学的研究の応用
HMPG has a wide range of scientific research applications:
Chemistry: Used as a standard in liquid chromatography and mass spectrometry for the analysis of catecholamine metabolites.
Biology: Serves as a biomarker for central nervous system activity and is used in studies related to neurological disorders.
Medicine: Utilized in the diagnosis and monitoring of diseases such as depression and schizophrenia.
Industry: Employed in the development of new strategies for the control and prevention of drug addictions
作用機序
HMPG は、ノルエピネフリン分解の代謝産物として作用することにより、その効果を発揮します。これは、気分、覚醒、ストレス反応の調節に関与する中枢神経系のノルアドレナリン作動性活性の指標です。 含まれる分子標的および経路には、モノアミンオキシダーゼとカテコール-O-メチルトランスフェラーゼが含まれます .
類似の化合物との比較
HMPG は、バニリルマンデル酸やホモバニリル酸などの他のカテコールアミン代謝産物に似ています。 それは、中枢神経系のノルアドレナリン作動性活性の指標としての特定の役割においてユニークです。 類似の化合物には、次のようなものがあります。
バニリルマンデル酸: ノルエピネフリンとエピネフリンの別の代謝産物です。
ホモバニリル酸: ドーパミンの代謝産物
HMPG は、神経学的研究における特定の用途と中枢神経系の活性のバイオマーカーとしての役割のために際立っています。
生化学分析
Biochemical Properties
Vanylglycol interacts with several enzymes and proteins. It can be biosynthesized from 3,4-dihydroxyphenylglycol and guaiacol, catalyzed by the enzyme catechol O-methyltransferase . The nature of these interactions involves the transfer of a methyl group from S-adenosyl methionine to catechol .
Cellular Effects
Vanylglycol influences cell function by interfering with tyrosine metabolism . This interference affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Vanylglycol exerts its effects by disrupting the conversion of L-2-amino-4-methylene glutaric acid to citrate via pyruvate . This disruption can lead to changes in gene expression and enzyme activation or inhibition .
Metabolic Pathways
Vanylglycol is involved in the tyrosine metabolism pathway . It interacts with enzymes such as catechol O-methyltransferase and affects metabolic flux and metabolite levels .
準備方法
HMPG は、モノアミンオキシダーゼとカテコール-O-メチルトランスフェラーゼの逐次的な作用によるノルエピネフリンの分解によって合成することができます。 この化合物は、アルコール脱水素酵素によってさらにバニリルマンデル酸に代謝されます . 工業的生産方法は、多くの場合、HMPG の分離および分析のために液体クロマトグラフィー-タンデム質量分析法を使用します .
化学反応の分析
HMPG は、次のようないくつかの種類の化学反応を受けます。
酸化: HMPG は、酸化されてバニリルマンデル酸を形成することができます。
還元: 還元反応は、HMPG をその前駆体化合物に戻すことができます。
置換: 特にヒドロキシル基とメトキシ基を含む、さまざまな置換反応が発生する可能性があります。
これらの反応で使用される一般的な試薬および条件には、アセトニトリル、ギ酸アンモニウム、ギ酸溶液が含まれます . これらの反応から生成される主な生成物には、バニリルマンデル酸とホモバニリル酸が含まれます .
科学研究への応用
HMPG は、科学研究に幅広い用途があります。
化学: カテコールアミン代謝産物の分析のための液体クロマトグラフィーおよび質量分析の標準として使用されます。
生物学: 中枢神経系の活性のバイオマーカーとして役立ち、神経疾患に関連する研究に使用されます。
医学: うつ病や統合失調症などの病気の診断およびモニタリングに使用されます。
類似化合物との比較
HMPG is similar to other catecholamine metabolites such as vanillylmandelic acid and homovanillic acid. it is unique in its specific role as an indicator of central nervous system noradrenergic activity. Similar compounds include:
Vanillylmandelic acid: Another metabolite of norepinephrine and epinephrine.
HMPG stands out due to its specific applications in neurological research and its role as a biomarker for central nervous system activity.
特性
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9-4-6(8(12)5-10)2-3-7(9)11/h2-4,8,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPWWWZWKPJFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862142 | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
534-82-7 | |
| Record name | 3-Methoxy-4-hydroxyphenyl glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=534-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-hydroxyphenylglycol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000534827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4-Hydroxy-3-methoxyphenyl)ethylene glycol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXY-4-HYDROXYPHENYLGLYCOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98LK01183Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vanylglycol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001490 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is vanylglycol excretion affected by different medications and dietary interventions?
A1: Research suggests that vanylglycol excretion in urine is influenced by various factors. A study by [] demonstrated that a fruit- and vegetable-free diet or a pure sucrose-water diet combined with antibiotics did not significantly alter vanylglycol excretion in healthy individuals. Interestingly, the study also revealed that certain medications impact vanylglycol levels:
Q2: What analytical techniques are used to detect and quantify vanylglycol in biological samples?
A3: Early research utilized techniques like paper chromatography and thin-layer chromatography to detect vanylglycol in urine []. These methods required enzymatic hydrolysis with glusulase (a combination of glucuronidase and arylsulfatase) due to vanylglycol's existence in a conjugated form. Acid hydrolysis was noted to destroy the compound, highlighting the importance of specific enzymatic treatment. More recently, advanced techniques like ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS) have been employed for identifying and quantifying vanylglycol in plasma []. This approach offers higher sensitivity and specificity, enabling the detection of subtle changes in metabolite concentrations.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetate](/img/structure/B30879.png)










